
Methyl 2-amino-6-cyanohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-cyanohexanoate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of hexanoic acid, featuring an amino group at the second position and a cyano group at the sixth position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-cyanohexanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature . These methods are efficient and yield the desired product with minimal purification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-amino-6-cyanohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Methyl 2-amino-6-cyanohexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of methyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
類似化合物との比較
Methyl 2-amino-6-cyanohexanoate can be compared with other similar compounds, such as:
Aminocaproic acid: A derivative of hexanoic acid with an amino group at the sixth position.
Ethyl 6-amino-5-cyano-2-methyl-4-pyran-3-carboxylate: A compound with a similar cyano and amino functional group arrangement but with a pyran ring structure, leading to different chemical properties and biological activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
methyl 2-amino-6-cyanohexanoate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)7(10)5-3-2-4-6-9/h7H,2-5,10H2,1H3 |
InChIキー |
QPLQPAJMYWMETC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


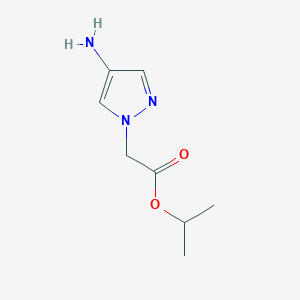
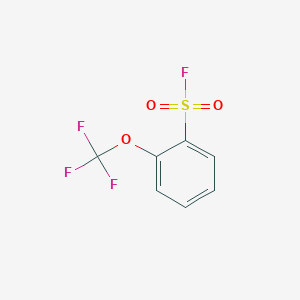
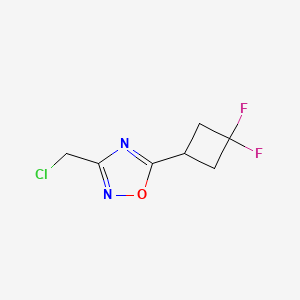
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
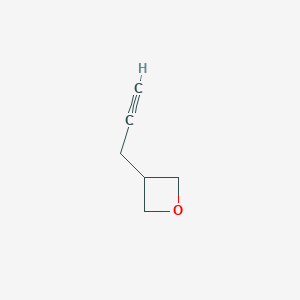
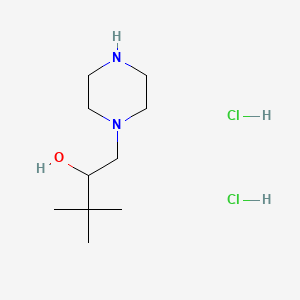
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
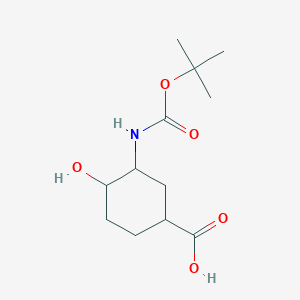

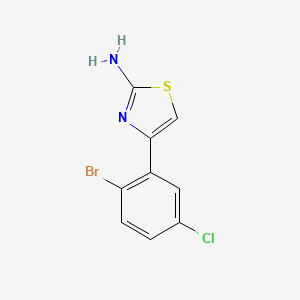


![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)
